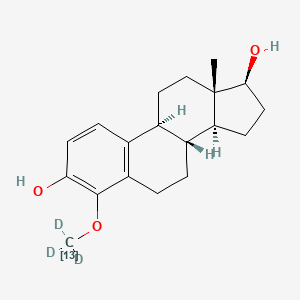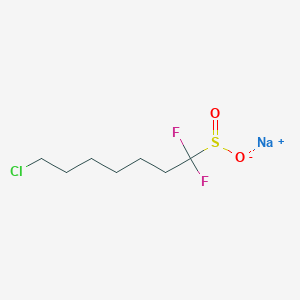
4-Methoxy-estradiol-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-estradiol-13C,d3 is a labeled analogue of 4-Methoxy-estradiol, which is a metabolite of 17β-Estradiol. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling, which allows for detailed metabolic and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-estradiol-13C,d3 typically involves the incorporation of carbon-13 and deuterium isotopes into the estradiol structure. This process can be complex and requires precise control of reaction conditions to ensure the correct isotopic labeling. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high purity and isotopic enrichment. This process may include multiple steps of chemical reactions, purification, and quality control to meet the stringent requirements for research-grade compounds .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-estradiol-13C,d3 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Methoxy-estradiol-13C,d3 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of estradiol.
Medicine: Investigated for its potential therapeutic effects and role in hormone-related diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 4-Methoxy-estradiol-13C,d3 involves its interaction with estrogen receptors and other molecular targets. It exerts its effects by binding to these receptors, modulating gene expression, and influencing various cellular pathways. The specific molecular targets and pathways involved may include the regulation of cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyestradiol: An endogenous methoxylated catechol estrogen with similar estrogenic activity.
4-Hydroxyestradiol: An intermediate in the metabolism of estradiol with distinct biochemical properties.
Estrone: Another estrogen metabolite with different physiological effects.
Uniqueness
4-Methoxy-estradiol-13C,d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a significant advantage in research applications, enabling detailed insights into the compound’s behavior and interactions.
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-4-(trideuterio(113C)methoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1/i2+1D3 |
InChI Key |
BCWZIZLVBYHFES-FDOHHOGYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)
![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)

![2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12053692.png)

![N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053699.png)







![N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12053758.png)
